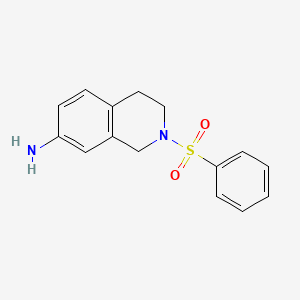

2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine

Overview

Description

2-(Phenylsulfonyl)aniline is a compound that has been used in chemical synthesis . It has a linear formula of C6H5SO2C6H4NH2 and a molecular weight of 233.29 .

Synthesis Analysis

While specific synthesis methods for “2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine” were not found, a related compound, 2-(phenylsulfonyl)-2H-1,2,3-triazole, has been synthesized through a classical sulfonamidation reaction of 1H-1,2,3-triazole with benzenesulfonyl chloride in dichloromethane using a slight excess of triethylamine .

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques, including high-resolution mass spectrometry, FT–IR, UV–Vis, and 1D and 2D NMR spectroscopy .

Chemical Reactions Analysis

The chemical reactions of sulfone derivatives have been studied extensively. For example, 2-sulfonyl dienes have been investigated using density functional theory (DFT)-based reactivity indices and activation energy calculations .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, 2-(Phenylsulfonyl)aniline has a melting point of 120-122 °C .

Scientific Research Applications

1. Anticancer Evaluation

- Methods of Application: The compound was synthesized through a classical sulfonamidation reaction of 1H-1,2,3-triazole with benzenesulfonyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 3 hours .

- Results: The compound showed growth inhibition percentages (GI%) ranging from 10.83% to 17.64% .

2. C–S Bond Functionalization

- Application Summary: The compound has been used in the functionalization of C–S bonds in sulfones. This is a new area of research with burgeoning activity in recent years .

3. Heterocyclic Synthesis

- Application Summary: The compound has been used in the synthesis of heterocyclic compounds .

- Methods of Application: The compound was reacted with MVK in CH2Cl2 containing TEA to give a dione in 88% yield. Further treatment of the dione with NaOMe in MeOH gave the cyclized Aldol product as a single diastereomer in 98% yield .

4. Synthesis of 2H-1,2,3-Triazole

- Application Summary: The compound has been used in the regioselective synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole .

- Methods of Application: The compound was synthesized through a classical sulfonamidation reaction of 1H-1,2,3-triazole with benzenesulfonyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 3 hours .

- Results: The synthesized compound exhibited moderate activity against various cancer cell lines, with growth inhibition percentages (GI%) ranging from 10.83% to 17.64% .

5. C–S Bond Functionalization

6. Heterocyclic Synthesis

- Application Summary: The compound has been used in the synthesis of heterocyclic compounds .

- Methods of Application: The compound was reacted with MVK in CH2Cl2 containing TEA to give a dione in 88% yield. Further treatment of the dione with NaOMe in MeOH gave the cyclized Aldol product as a single diastereomer in 98% yield .

4. Synthesis of 2H-1,2,3-Triazole

- Application Summary: The compound has been used in the regioselective synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole .

- Methods of Application: The compound was synthesized through a classical sulfonamidation reaction of 1H-1,2,3-triazole 1 with benzenesulfonyl chloride 2 in dichloromethane using a slight excess of triethylamine at 20 °C for 3 hours .

- Results: The synthesized compound exhibited moderate activity against various cancer cell lines, with growth inhibition percentages (GI%) ranging from 10.83% to 17.64% .

5. C–S Bond Functionalization

6. Heterocyclic Synthesis

- Application Summary: The compound has been used in the synthesis of heterocyclic compounds .

- Methods of Application: The compound was reacted with MVK in CH2Cl2 containing TEA to give a dione in 88% yield. Further treatment of the dione with NaOMe in MeOH gave the cyclized Aldol product as a single diastereomer in 98% yield .

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c16-14-7-6-12-8-9-17(11-13(12)10-14)20(18,19)15-4-2-1-3-5-15/h1-7,10H,8-9,11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWZOPFCGHRCES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)N)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B1385901.png)

![6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1385902.png)

![5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1385905.png)

![(3S)-Hexahydro-3-[(2-methylpropyl)amino]-2H-azepin-2-one](/img/structure/B1385919.png)

![(2-Methoxyethyl)({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1385920.png)